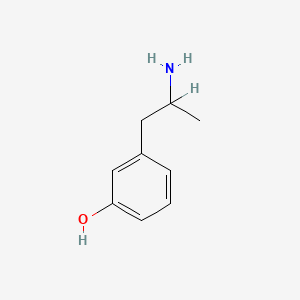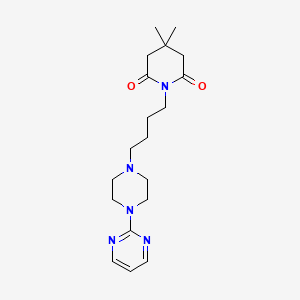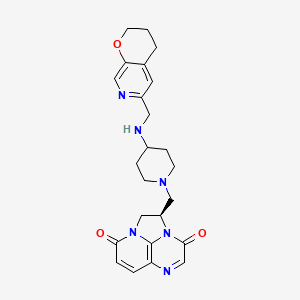
吉沃卡辛 M
描述
Gilvocarcin M is a member of the gilvocarcin family of C-aryl glycoside natural products. It is known for its unique structure and significant biological activities. This compound is produced by the bacterium Streptomyces griseoflavus and is characterized by its complex aromatic structure and glycosidic linkage .
科学研究应用
吉尔沃卡辛M具有广泛的科学研究应用:
作用机制
吉尔沃卡辛M主要通过DNA嵌入和光活化DNA交联发挥作用。吉尔沃卡辛M的芳香生色团嵌入DNA中,并在暴露于紫外线下后,与DNA形成共价键,导致DNA交联。 此过程会破坏DNA复制和转录,最终导致细胞死亡 。 该化合物还与组蛋白H3和GRP78等蛋白质相互作用,进一步增强其细胞毒性作用 .
类似化合物:
吉尔沃卡辛V: 以其高抗肿瘤活性和低毒性而闻名.
聚卡辛V: 对非小细胞肺癌、乳腺癌和黑色素瘤细胞表现出显著的细胞毒性,并具有选择性.
吉尔沃卡辛E: 与吉尔沃卡辛M类似,但具有不同的脂肪族残基.
吉尔沃卡辛M的独特性: 吉尔沃卡辛M的独特性在于其特定的糖苷键和在生色团处存在脂肪族残基而不是乙烯基。 这种结构差异使其具有独特的生物活性,并且与其他吉尔沃卡辛相比,其细胞毒性更低 .
生化分析
Biochemical Properties
Gilvocarcin M plays a significant role in biochemical reactions, primarily through its interaction with DNA. It intercalates into the DNA double helix, disrupting the normal function of the genetic material. This interaction is facilitated by the planar aromatic structure of Gilvocarcin M, which allows it to insert itself between the base pairs of DNA. Additionally, Gilvocarcin M has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks and ultimately cell death.
Cellular Effects
Gilvocarcin M exerts profound effects on various types of cells and cellular processes. It has been demonstrated to inhibit the growth of several cancer cell lines, including KB cells, by inducing apoptosis . The compound affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Gilvocarcin M has been shown to downregulate the expression of anti-apoptotic proteins and upregulate pro-apoptotic proteins, leading to programmed cell death. Additionally, it influences cellular metabolism by disrupting the normal function of mitochondria, resulting in decreased ATP production and increased oxidative stress.
Molecular Mechanism
The molecular mechanism of action of Gilvocarcin M involves multiple steps. Initially, the compound intercalates into DNA, causing structural distortions that hinder the binding of transcription factors and other DNA-binding proteins . This disruption leads to the inhibition of gene expression and the activation of DNA damage response pathways. Gilvocarcin M also inhibits topoisomerase II by stabilizing the enzyme-DNA complex, preventing the re-ligation of DNA strands and resulting in the accumulation of DNA breaks . These combined effects ultimately lead to cell cycle arrest and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gilvocarcin M have been observed to change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation when exposed to light and oxygen . Long-term studies have shown that Gilvocarcin M can induce sustained DNA damage and apoptosis in cancer cells, even after prolonged exposure. The extent of these effects may vary depending on the concentration and duration of treatment.
Dosage Effects in Animal Models
The effects of Gilvocarcin M in animal models vary with different dosages. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, Gilvocarcin M can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain concentration of the compound is required to achieve therapeutic efficacy. Beyond this threshold, the risk of toxic effects increases significantly.
Metabolic Pathways
Gilvocarcin M is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized in the liver by cytochrome P450 enzymes, resulting in the formation of various metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion. Gilvocarcin M and its metabolites can also affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of Gilvocarcin M within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, Gilvocarcin M can bind to intracellular proteins, such as heat shock proteins, which facilitate its transport to the nucleus. The distribution of Gilvocarcin M within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues, such as the liver and adipose tissue.
Subcellular Localization
Gilvocarcin M exhibits specific subcellular localization patterns that are crucial for its activity. The compound primarily localizes to the nucleus, where it interacts with DNA and exerts its cytotoxic effects . Additionally, Gilvocarcin M can accumulate in mitochondria, leading to mitochondrial dysfunction and the induction of apoptosis. The subcellular localization of Gilvocarcin M is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell.
准备方法
合成路线和反应条件: 吉尔沃卡辛M的合成涉及一种基于黄原酸酯的会聚型自由基策略,用于构建连接到糖单元的关键芳香环 。这种方法允许精确组装该化合物的复杂结构。
工业生产方法: 吉尔沃卡辛M的工业生产通常涉及使用链霉菌灰色变种的发酵过程。 然后对发酵液进行提取和纯化过程,以分离出纯形式的化合物 .
化学反应分析
反应类型: 吉尔沃卡辛M经历各种化学反应,包括氧化、还原和取代。 这些反应对于改变化合物的结构和增强其生物活性至关重要 .
常用试剂和条件:
氧化: 常用氧化剂如高锰酸钾或三氧化铬。
还原: 还原剂如硼氢化钠或氢化铝锂。
取代: 取代反应通常涉及亲核试剂,如胺或硫醇.
相似化合物的比较
Gilvocarcin V: Known for its high antitumor activity and low toxicity.
Polycarcin V: Exhibits significant cytotoxicity with selectivity for nonsmall-cell lung cancer, breast cancer, and melanoma cells.
Gilvocarcin E: Similar to Gilvocarcin M but with different aliphatic residues.
Uniqueness of Gilvocarcin M: Gilvocarcin M is unique due to its specific glycosidic linkage and the presence of aliphatic residues instead of a vinyl group at the chromophore. This structural difference contributes to its distinct biological activities and lower cytotoxicity compared to other gilvocarcins .
属性
CAS 编号 |
77879-89-1 |
|---|---|
分子式 |
C26H26O9 |
分子量 |
482.5 g/mol |
IUPAC 名称 |
1-hydroxy-10,12-dimethoxy-8-methyl-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one |
InChI |
InChI=1S/C26H26O9/c1-10-7-14-18(16(8-10)32-3)13-9-17(33-4)20-15(27)6-5-12(19(20)24(13)35-26(14)31)25-23(30)22(29)21(28)11(2)34-25/h5-9,11,21-23,25,27-30H,1-4H3/t11-,21+,22+,23-,25-/m1/s1 |
InChI 键 |
LAFIWGHCXCBAPO-CGVLGGEFSA-N |
SMILES |
CC1=CC2=C(C(=C1)OC)C3=C(C4=C(C=CC(=C4C(=C3)OC)O)C5C(C(C(O5)C(C)O)O)O)OC2=O |
手性 SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Gilvocarcin M; BRN 5675008; DC-38-M; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


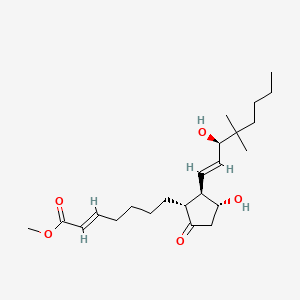


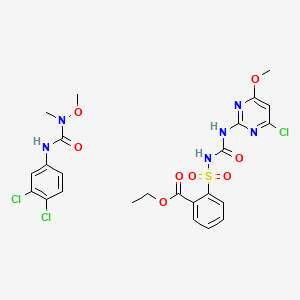

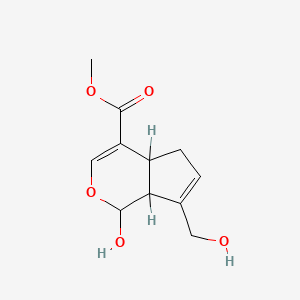
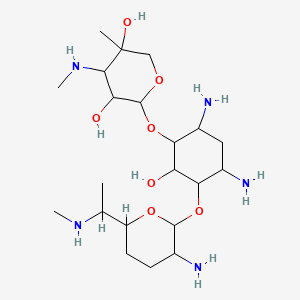
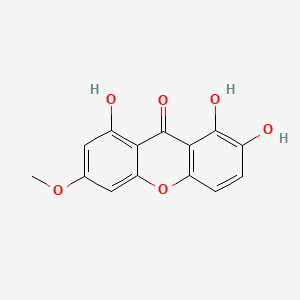
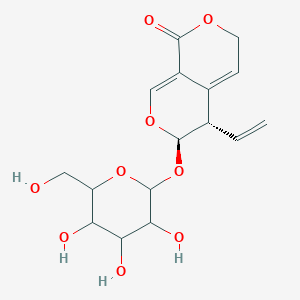
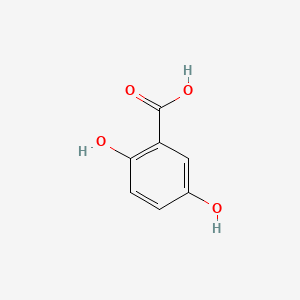
![(2S)-2-amino-N-[(2S,5R,7E,9E,11R,13S)-2-amino-5-formyl-13-hydroxy-4-(4-hydroxy-3-iodophenyl)-7,9,11-trimethyl-3,6-dioxotetradeca-7,9-dien-5-yl]-N-methylpropanamide](/img/structure/B1671443.png)
